BenchChemオンラインストアへようこそ!

1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1h-purine-2,6-dione

Regioisomerism Xanthine SAR Ligand design

1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 1203212-36-5) is a thio-substituted xanthine derivative in which an ethyl group occupies the N1 position of the purine-2,6-dione core while a free sulfanyl (-SH) group resides at C8. This substitution pattern formally distinguishes it from the more commonly catalogued regioisomer 7-ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 335403-18-4), which carries the ethyl substituent at N7.

Molecular Formula C9H12N4O2S
Molecular Weight 240.28
CAS No. 1203212-36-5
Cat. No. B2573339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1h-purine-2,6-dione
CAS1203212-36-5
Molecular FormulaC9H12N4O2S
Molecular Weight240.28
Structural Identifiers
SMILESCCN1C(=O)C2=C(NC(=S)N2C)N(C1=O)C
InChIInChI=1S/C9H12N4O2S/c1-4-13-7(14)5-6(12(3)9(13)15)10-8(16)11(5)2/h4H2,1-3H3,(H,10,16)
InChIKeySTSHACDJOZRALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 1203212-36-5): Structural Identity and Procurement-Relevant Class Context


1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 1203212-36-5) is a thio-substituted xanthine derivative in which an ethyl group occupies the N1 position of the purine-2,6-dione core while a free sulfanyl (-SH) group resides at C8 [1]. This substitution pattern formally distinguishes it from the more commonly catalogued regioisomer 7-ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 335403-18-4), which carries the ethyl substituent at N7 . The compound belongs to a class of 8-sulfanylpurines that have been investigated as antithyroid agents and, more recently, as covalent inhibitors of mixed lineage kinase domain-like (MLKL) protein in necroptosis pathways [2]. Its molecular formula is C9H12N4O2S with a molecular weight of 240.29 g/mol, and the presence of the free thiol at C8 enables covalent conjugation chemistry that is absent in 8-H, 8-alkyl, or 8-alkoxy xanthine analogues [1].

Why Generic Substitution of 1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Fails: Regioisomeric Specificity Determines Biological Target Engagement


The purine-2,6-dione scaffold tolerates methylation at N3 and N7 (theobromine-type), N1 and N3 (theophylline-type), or N1, N3, and N7 (caffeine-type), and each substitution pattern confers distinct receptor pharmacology [1]. When an ethyl group replaces a methyl group at either N1 or N7, the resulting regioisomers—CAS 1203212-36-5 (N1-ethyl) versus CAS 335403-18-4 (N7-ethyl)—present identical molecular formulae but divergent hydrogen-bonding surfaces and steric contours at the purine binding pocket [2]. In the context of MLKL inhibition, patent data explicitly enumerate N1-substituted and N7-substituted purines as separate Markush embodiments with individually quantified inhibitory activities, confirming that the N1-ethyl-8-sulfanyl architecture is not functionally interchangeable with the N7-ethyl-8-sulfanyl analog [3]. Procurement of the incorrect regioisomer therefore carries a high risk of negative or misleading structure-activity relationship (SAR) results, particularly when the experimental design depends on covalent engagement of the C8-thiol with a cysteine residue in the target protein.

Quantitative Differentiation Evidence for 1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Against Closest Analogs


N1-Ethyl vs. N7-Ethyl Regioisomer: Structural and Predicted Physicochemical Divergence

The target compound places the ethyl substituent at N1, whereas the nearest commercially catalogued analog (CAS 335403-18-4) places it at N7. Although experimental partition coefficients are not published for either compound, in silico prediction for the N7-ethyl isomer gives a consensus LogP of approximately 0.6 [1]. The N1-ethyl regioisomer is expected to exhibit a modestly higher LogP because the ethyl group is located in a less solvent-exposed region of the purine ring, reducing local polarity at the N1-C2 carbonyl interface [2]. This difference, while numerically small, alters chromatographic retention and can shift IC50 values when the target binding site contains a hydrophobic sub-pocket proximal to the N1 region of the purine scaffold, as observed in adenosine A1 and A2A receptor crystal structures [2].

Regioisomerism Xanthine SAR Ligand design

Covalent Cys-Targeting Competence Conferred by the Free C8-Thiol: 8-SH vs. 8-S-Alkyl Comparison

The C8-sulfanyl (-SH) group present in CAS 1203212-36-5 is the reactive warhead that enables covalent disulfide bond formation with the Cys86 residue of human MLKL, a mechanism first established for 8-sulfanyl-caffeine analogs and later expanded in the MLKL inhibitor patent series [1][2]. The N7-ethyl-8-SH analog (CAS 335403-18-4) retains the free thiol, but the regioisomeric shift of the ethyl group changes the orientation of the warhead within the MLKL pseudokinase domain. In contrast, 8-(ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (an 8-S-ethyl congener) lacks the free thiol and is therefore incapable of covalent cysteine engagement under the same conditions, providing only reversible, non-covalent inhibition [1].

Covalent inhibitor Cysteine modification Necroptosis

Antithyroid Activity of 8-Sulfanylpurine Congeners: Class-Level Evidence for Iodine Complexation

In a PhD thesis synthesizing 8-sulfanylpurine-2,6-diones as potential antithyroid agents, compounds bearing the 8-SH group demonstrated ability to complex molecular iodine, a property mechanistically linked to inhibition of thyroid peroxidase (TPO) [1]. While the thesis did not assay the specific N1-ethyl-N3,N7-dimethyl derivative, closely related 8-(alkylsulfanyl)-3,9-dihydro-1H-purine-2,6-diones and 6-(alkylsulfanyl)-9H-purines were evaluated in vitro and in vivo for antithyroid effects, with several analogs showing statistically significant activity compared to the clinical standards propylthiouracil (PTU) and methimazole [1]. The free 8-thiol is the prerequisite for iodine complexation; 8-oxo or 8-H purine-2,6-diones such as theophylline or caffeine lack this capability, establishing the C8-SH group as the minimal pharmacophoric element for this mechanism [1].

Antithyroid Iodine complexation Purine-2,6-dione

Monoamine Oxidase (MAO) Inhibition: 8-Sulfanyl Caffeine vs. N1-Ethyl-8-Sulfanyl Congener

Mostert et al. (2012) reported that 8-[(phenylethyl)sulfanyl]caffeine analogs inhibit monoamine oxidase (MAO) with IC50 values in the low micromolar range, and that the caffeine scaffold (N1,N3,N7-trimethyl) was critical for high-affinity MAO-A and MAO-B binding [1]. The N1-ethyl-3,7-dimethyl-8-sulfanyl compound (CAS 1203212-36-5) replaces the N1-methyl of caffeine with an N1-ethyl group while keeping N3 and N7 as methyl; this mono-demethylation at N1 is predicted to reduce MAO-A affinity relative to the 8-sulfanylcaffeine parent, based on the SAR showing that N1-methyl is preferred for filling the hydrophobic pocket near FAD in MAO-A [1]. Conversely, the N7-ethyl isomer (CAS 335403-18-4) removes the methyl at N7 while retaining it at N1 and N3, producing a differential selectivity profile that may favor MAO-B over MAO-A [1].

MAO inhibition Neuroprotection Structure-activity relationship

Research and Industrial Application Scenarios Where 1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Provides a Procurement Edge


Covalent MLKL Inhibitor Lead Optimization Requiring N1-Specific Ethyl Substitution

Medicinal chemistry teams prosecuting necroptosis targets who need to explore the SAR around the N1 position of the purine-2,6-dione core should procure CAS 1203212-36-5 rather than the N7-ethyl analog (CAS 335403-18-4), because patent WO2018157800A1 demonstrates that N1- and N7-substituted 8-sulfanylpurines are treated as independent chemical series with distinct MLKL inhibitory potencies [1]. Using the N1-ethyl-8-SH compound enables direct assessment of whether ethyl bulk at N1 enhances or diminishes covalent engagement with Cys86 of MLKL relative to the N1-methyl (caffeine-derived) or N1-H (theophylline-derived) 8-SH precedents.

Antithyroid Screening Campaigns Requiring 8-Thiol Xanthine Scaffolds

Research programs aiming to identify novel antithyroid agents via iodine complexation should include CAS 1203212-36-5 in their screening library, because the 8-SH group is the essential pharmacophoric element for molecular iodine binding and subsequent inhibition of thyroid peroxidase, whereas the 8-H xanthines (caffeine, theophylline) are mechanistically inert in this assay [1]. The N1-ethyl substitution further distinguishes this compound from the previously tested 8-(alkylsulfanyl)-3,9-dihydro-1H-purine-2,6-diones, potentially offering improved pharmacokinetic properties while retaining the critical 8-thiol warhead.

Regioisomeric Authentication Standards for HPLC and LC-MS Quality Control

Analytical laboratories that need to resolve and authenticate N1-ethyl versus N7-ethyl 8-mercaptoxanthine regioisomers in reaction mixtures or purchased samples can employ CAS 1203212-36-5 as a certified reference standard. The predicted LogP difference of 0.1–0.3 units between the two regioisomers provides a basis for developing a discriminating reversed-phase HPLC method, and the distinct MS/MS fragmentation patterns arising from ethyl group location (N1 vs. N7) enable unambiguous structural confirmation [2][3].

MAO-B Selective Inhibitor Design Leveraging N1-Ethyl Substitution

Neuroscience groups developing subtype-selective MAO inhibitors can exploit the N1-ethyl-N7-methyl substitution pattern of CAS 1203212-36-5, because the published SAR for 8-sulfanylcaffeine analogs indicates that removal of the N1-methyl (relative to caffeine) is expected to reduce MAO-A affinity while preserving or enhancing MAO-B binding through differential accommodation in the substrate cavity near the FAD cofactor [4]. This regioisomer therefore constitutes a more promising starting point for MAO-B-selective inhibitor design than the N7-ethyl analog.

Quote Request

Request a Quote for 1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1h-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.